molecular formula C5H11BF3KO B2632259 Potassium (3-ethoxypropyl)trifluoroborate CAS No. 1612215-44-7

Potassium (3-ethoxypropyl)trifluoroborate

Cat. No.: B2632259
CAS No.: 1612215-44-7
M. Wt: 194.05
InChI Key: MJBVXGBTLDTZHJ-UHFFFAOYSA-N
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Description

Potassium (3-ethoxypropyl)trifluoroborate (Molecular Formula: C5H11BF3O ) is an air- and moisture-stable organoboron reagent primarily valued in synthetic organic chemistry for its role as an alkyl transfer agent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, crucial in the synthesis of complex molecules. Unlike boronic acids, which can be prone to protodeboronation, potassium trifluoroborate salts offer enhanced stability, acting as protected forms that can be carried through multi-step syntheses and unveiled under cross-coupling conditions . The tetracoordinate boron atom masks the reactivity of the C-B bond, making these reagents indefinitely stable to air and moisture and compatible with a wide range of functional groups . The compound also serves as a versatile radical precursor under oxidative conditions and in modern photoredox catalysis . In these contexts, it can be oxidized to generate carbon-centered radicals that participate in radical-radical coupling and other transformations, expanding its utility beyond traditional two-electron pathways . Potassium organotrifluoroborates are generally characterized by distinct resonances in 11B and 19F NMR spectroscopy, which are key for analysis and reaction monitoring . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage under an inert atmosphere at low temperatures (e.g., -20°C) is recommended to maintain long-term stability .

Properties

IUPAC Name

potassium;3-ethoxypropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBVXGBTLDTZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCOCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612215-44-7
Record name potassium (3-ethoxypropyl)trifluoroborate
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Preparation Methods

The synthesis of potassium (3-ethoxypropyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and the high yields of analytically pure products it provides . The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

In industrial settings, the production of potassium organotrifluoroborates can be scaled up using similar methods, ensuring the process remains safe and efficient .

Chemical Reactions Analysis

Potassium (3-ethoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions :
Potassium (3-ethoxypropyl)trifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. These reactions allow for the coupling of aryl or vinyl halides with boron-containing compounds to create complex organic molecules.

Radical Reactions :
Recent studies have highlighted its utility as a radical precursor in photoredox catalysis. The compound can participate in radical-radical coupling under oxidative conditions, enabling the formation of new carbon-centered radicals without the need for metal catalysts .

Biological Applications

Medicinal Chemistry :
The stability and reactivity of this compound make it valuable in synthesizing biologically active molecules. Organoboron compounds are recognized for their potential therapeutic effects, including anticancer properties. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

Enzyme Inhibition Studies :
Research indicates that some derivatives may inhibit specific enzymes involved in critical biological pathways, highlighting their potential as therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industrial Applications

Material Science :
In industrial settings, this compound is employed to produce materials that require stable boron-containing intermediates. Its moisture and air stability make it suitable for various applications where traditional boronic acids may not be viable due to their sensitivity to environmental conditions .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship analysis revealed that modifications on the ethoxypropyl group influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives from this compound. These were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could mitigate neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium phenyltrifluoroborateGeneral cross-coupling reagent
Potassium 5-methoxypyridine-2-trifluoroborateVoltage-gated potassium channel blockade

Mechanism of Action

The primary mechanism by which potassium (3-ethoxypropyl)trifluoroborate exerts its effects is through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, for example, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis of Structural and Functional Properties

Substituent-Driven Reactivity and Stability

The substituent attached to the trifluoroborate group dictates reactivity, solubility, and applications. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Potassium Trifluoroborates
Compound Name Substituent Type Molecular Formula Molecular Weight Key Applications Stability Notes Reference
Potassium 3-phenylpropyltrifluoroborate Aromatic alkyl (C₆H₅) C₉H₁₁BF₃K 226.088 Suzuki-Miyaura cross-coupling Hydrophobic; stable in organic phases
Potassium (3-butenyl)trifluoroborate Alkenyl (CH₂CH₂CH=CH₂) C₄H₇BF₃K 162.00 Hydroboration of terminal alkynes Air-sensitive; requires inert storage
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate Amide-functionalized alkyl C₉H₉BBrF₃KNO 289.54 Amide bond formation Moderate stability; hygroscopic
Potassium (3-chlorophenyl)trifluoroborate Electron-deficient aryl C₆H₄BClF₃K 216.45 Coupling with electron-rich partners High thermal stability (>300°C)
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate Hydrophilic alkyl (HOCH₂CH₂) C₈H₉BF₃KO 234.06 Bioconjugation; aqueous-phase reactions Soluble in polar solvents

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3-phenylpropyl) exhibit enhanced stability and are widely used in cross-couplings , while alkenyl variants (e.g., 3-butenyl) are more reactive but require careful handling .
  • Functional Group Compatibility : Amide- and hydroxyethyl-containing trifluoroborates enable specialized applications, such as peptide synthesis or bioconjugation, but may require modified reaction conditions due to their polarity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl) enhance electrophilicity, facilitating couplings with electron-rich partners .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Aryl and alkyl trifluoroborates are widely employed. For example, potassium 3-phenylpropyltrifluoroborate couples efficiently with aryl chlorides under palladium catalysis .
  • Trifluoromethylation : Electron-deficient trifluoroborates (e.g., 3-chlorophenyl derivatives) enable selective trifluoromethylation of aromatic substrates, achieving >95% purity in flow conditions .
  • Amide Formation : Amide-functionalized trifluoroborates react with azides in the presence of Lewis acids to form stable amides, expanding their utility in medicinal chemistry .

Biological Activity

Potassium (3-ethoxypropyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

This compound is characterized by its trifluoroborate functional group, which imparts unique chemical properties that can influence its biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C₅H₈BF₃K
  • CAS Number : 1612215-44-7

Mechanisms of Biological Activity

  • Antinociceptive Properties :
    • A study on potassium thiophene-3-trifluoroborate (RBF₃K), a related compound, demonstrated significant antinociceptive effects in mice. The compound reduced pain induced by acetic acid through mechanisms involving α2-adrenergic and serotonergic receptors, suggesting that this compound may exhibit similar properties due to structural similarities .
  • Inhibition of Serine Proteases :
    • Research indicates that organotrifluoroborates can act as non-covalent, competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. This inhibition is believed to result from hydrogen bonding interactions in the active site of these enzymes, which may also apply to this compound .
  • Boron Neutron Capture Therapy (BNCT) :
    • The compound's boron content suggests potential applications in BNCT, a cancer treatment modality. Boron compounds are known to enhance tumor cell destruction when exposed to thermal neutrons, making this compound a candidate for further investigation in this area .

Table 1: Summary of Biological Activities and Effects

Activity TypeObservationsReference
AntinociceptiveReduced pain response in mice; involvement of α2-adrenergic and serotonergic receptors
Enzyme InhibitionNon-covalent inhibition of serine proteases
Potential in BNCTEnhances tumor cell destruction with neutron exposure

Case Studies

  • Antinociceptive Study : In a controlled experiment, mice were administered varying doses of RBF₃K. Results indicated significant pain relief at doses starting from 5 mg/kg without notable motor impairment, highlighting the compound's safety profile alongside its efficacy .
  • Inhibition Studies : Investigations into the inhibitory effects of organotrifluoroborates on serine proteases revealed that these compounds could serve as effective inhibitors without causing adverse effects on cellular viability or function .

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (3-ethoxypropyl)trifluoroborate on a preparative scale?

The compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. For scaled-up production, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts, achieving yields >95% . Key steps include:

  • Using 3 equivalents of alkoxide for efficient substitution.
  • Optimizing reaction pH and temperature to stabilize the trifluoroborate group.
  • Purification via crystallization or solvent extraction to ensure high purity.

Q. How is the stability of this compound assessed under varying storage conditions?

Stability is evaluated using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to monitor decomposition products like boronic acids or fluorides. For example:

  • ¹⁹F NMR detects fluoride release under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) .
  • Storage at 2–8°C in anhydrous environments minimizes hydrolysis .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H NMR : Probes alkyl/aryl proton environments (e.g., δ 3.76 ppm for methoxy groups in similar compounds) .
  • ¹¹B NMR : Identifies boron coordination (q, J = 37.5 Hz for trifluoroborate) .
  • HRMS (ESI/QTOF) : Confirms molecular ion peaks (e.g., [M-K]⁻ at m/z 133.0444) .

Advanced Questions

Q. How do endogenous fluoride ions influence catalytic activity in Suzuki-Miyaura couplings involving this compound?

Fluoride ions play dual roles:

  • Catalyst Activation : Facilitate Pd⁰→Pdᴵᴵ oxidation, enhancing transmetalation .
  • Side Reaction Suppression : Buffer against protodeboronation by forming [RBF₃₋ₙ(OH)ₙ]⁻ intermediates, reducing boronic acid degradation .
    • In THF/H₂O (10:1), fluoride stabilizes intermediates, achieving >95% coupling yields.
    • In toluene/H₂O (3:1), poor fluoride solvation leads to incomplete reactions (55% protodeboronation) .

Q. How can contradictory data on coupling efficiency in different solvent systems be resolved?

Contradictions arise from solvent-dependent fluoride availability. NMR titration studies in D₂O reveal:

  • Hydrolysis of trifluoroborate to boronic acid requires ≥3 equivalents of K₂CO₃ .
  • In THF, fluoride remains soluble, enabling efficient coupling. In toluene, poor fluoride solvation stalls catalysis. Methodological adjustments include:
    • Adding KF to toluene systems to mimic THF/H₂O performance .
    • Monitoring reaction progress via ¹⁹F NMR to optimize base stoichiometry .

Q. What catalytic systems are most effective for cross-coupling this compound with aryl chlorides?

Palladium catalysts with electron-rich ligands (e.g., SPhos, XPhos) are optimal:

  • Pd(OAc)₂/SPhos : Enables coupling with deactivated aryl chlorides at 80–100°C .
  • Microwave-assisted conditions : Reduce reaction times from 24 h to 1–2 h .
  • Polyurea-encapsulated Pd : Improves recyclability and reduces metal leaching .

Q. How does the steric profile of the 3-ethoxypropyl group impact transmetalation kinetics?

The ethoxypropyl group’s moderate steric bulk balances reactivity and stability:

  • Faster Transmetalation : Compared to bulky tert-butyl derivatives, it reduces steric hindrance at Pd centers .
  • Reduced Side Reactions : Ethoxy’s electron-donating effect stabilizes the boron center, minimizing protodeboronation .

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